4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Mechanism of Action
Biochemical Pathways:
Thiazoles are known to impact various biological pathways. Although specific pathways affected by 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide remain unclear, we can draw insights from related thiazole derivatives. These compounds have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . Therefore, it’s plausible that this compound may modulate similar pathways.
Result of Action:
The molecular and cellular effects depend on its specific targets. For instance, related thiazoles exhibit antimicrobial, anti-inflammatory, and antitumor activities . Therefore, this compound might similarly impact cell viability, inflammation, or microbial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide typically involves the reaction of 4-nitrobenzoic acid with 4-phenylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 4-Amino-N-(4-phenyl-thiazol-2-yl)-benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Studied for its potential anticancer properties
Industry: Potential applications in the development of new antimicrobial agents and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide: Another thiazole derivative with similar antibacterial properties.
N-(4-phenylthiazol-2-yl)benzenesulfonamide: Lacks the nitro group but retains antibacterial activity.
Uniqueness
4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide is unique due to the presence of both the nitro group and the thiazole ring, which contribute to its diverse biological activities. The nitro group enhances its reactivity and potential for further chemical modifications, while the thiazole ring provides a scaffold for interaction with biological targets .
Properties
IUPAC Name |
4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUVHOZHQEGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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